(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a hydrazinylidene moiety, and an oxazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Hydrazinylidene Formation:
Oxazol-5-one Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxazol-5-one ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that provide the best reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one: Similar compounds might include other hydrazinylidene derivatives or oxazol-5-one derivatives.
Uniqueness
Functional Group Combination: The unique combination of functional groups in this compound provides distinct chemical and biological properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications.
Properties
IUPAC Name |
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17-15(18-16(24-17)11-4-2-1-3-5-11)20-19-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10,19H,8-9H2/b20-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMUTSUYWWFFO-HKWRFOASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N/N=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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